(1-Methyl-2-phenylpiperidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1-methyl-2-phenylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3 |
InChI Key |
XORZBVQTSUNZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine is a key intermediate used in related piperazine syntheses, which can be adapted for piperidine derivatives.
- 1-Methyl-2-oxo-3-phenylpiperidine serves as a precursor for reduction to the corresponding amine.
- Methyl iodide and sodium hydride are commonly used for methylation steps.
- Lithium aluminium hydride (LiAlH4) is employed for reduction of keto groups to amines.
Methylation Step
- The methylation of the nitrogen atom is performed by reacting the piperidine or piperazine precursor with methyl iodide in the presence of sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Typical conditions involve adding the substrate to a sodium hydride slurry at 10–25 °C, followed by slow addition of methyl iodide.
- The reaction proceeds for about 1 hour at controlled temperature to avoid side reactions.
- This step yields the N-methylated intermediate with high purity (above 99% by HPLC).
Reduction Step
- The keto group at the 2-position is reduced using lithium aluminium hydride in tetrahydrofuran (THF).
- The reaction is carried out under nitrogen atmosphere, initially at 10–15 °C, then refluxed for 2 hours.
- After completion, the reaction mixture is carefully quenched with water and aqueous sodium hydroxide.
- The product is isolated by extraction and purification, yielding the corresponding amine.
Deprotection and Final Functionalization
- If benzyl protecting groups are present, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (80–100 psi) in acetic acid is used to remove them.
- The reaction is monitored by high-performance liquid chromatography (HPLC) to confirm completion.
- The final product is isolated by adjusting pH to alkaline conditions (pH 11–12) and extracting with organic solvents such as toluene or methylene chloride.
- Purification by distillation or recrystallization yields the target compound with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, NaH, DMF | 10–25 | 1 hour | ~94 | 99.15 |
| Reduction | LiAlH4, THF, N2 atmosphere | 10–70 (reflux) | 2 hours | ~75 | 99.7 |
| Deprotection (H2) | Pd/C catalyst, Acetic acid, H2 (80–100 psi) | 20–30 | Until complete | - | - |
| Extraction & Purification | NaOH (pH 11–12), toluene or methylene chloride extraction | Ambient | - | - | - |
Research Findings and Notes
- The process avoids formation of isomeric impurities such as 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine, which can lower product purity and yield.
- The use of controlled methylation and reduction conditions ensures high selectivity and minimal side reactions.
- Catalytic hydrogenation for deprotection is efficient and allows for easy monitoring by HPLC.
- The final product is suitable for further pharmaceutical synthesis, such as in the preparation of tetracyclic compounds like Mirtazapine.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-phenylpiperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (1-Methyl-2-phenylpiperidin-3-yl)methanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of (1-Methyl-2-phenylpiperidin-3-yl)methanamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
(1-Methyl-2-phenylpiperidin-3-yl)methanamine is investigated for its potential therapeutic properties. Its interactions with biological systems have been studied for various applications:
- Pain Management : Preliminary studies indicate that this compound may have analgesic properties. Research involving rodent models demonstrated a significant reduction in pain response, suggesting potential use in pain relief therapies.
- Antidepressant Activity : Investigations into mood disorders have shown that the compound exhibits promising results in animal models for depression, potentially through modulation of serotonin pathways.
- Neuroprotection : Early studies suggest neuroprotective effects, where the compound demonstrated the ability to reduce neuronal damage in models of neurodegenerative diseases.
The biological activity of (1-Methyl-2-phenylpiperidin-3-yl)methanamine is linked to its mechanism of action involving specific molecular targets:
- Receptor Interaction : The compound has been evaluated for its affinity towards sigma receptors (σ1 and σ2). Studies indicate that derivatives show high σ1 receptor affinity and selectivity over σ2 subtypes, which is crucial for developing targeted therapies for conditions like cancer and neurodegenerative diseases .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human non-small cell lung cancer and androgen-negative prostate cancer cells .
Study on Analgesic Effects
A study assessed the analgesic effects of (1-Methyl-2-phenylpiperidin-3-yl)methanamine in rodent models. Results indicated a significant reduction in pain response compared to controls, highlighting its potential as a pain reliever.
Antidepressant Activity Investigation
In another study focusing on mood disorders, the compound exhibited promising results in animal models for depression. It was found to modulate serotonin levels effectively.
Neuroprotection Research
Preliminary studies suggested that (1-Methyl-2-phenylpiperidin-3-yl)methanamine could reduce neuronal damage in models simulating neurodegenerative diseases like Alzheimer's.
Industrial Applications
In addition to its medicinal applications, (1-Methyl-2-phenylpiperidin-3-yl)methanamine serves as a building block in the synthesis of more complex molecules used in various industrial processes. Its unique chemical structure allows it to be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-phenylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of piperidinyl methanamines is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological and Physicochemical Properties
- Solubility : Methanamine derivatives exhibit variable solubility depending on substituents. For example, benzenemethanamine derivatives show temperature-dependent solubility in polar solvents like DMF .
- Receptor Affinity: Carbazole derivatives (e.g., 23l in ) exhibit nanomolar D3R binding (Ki = 85.7 nM), while phenylpiperidine analogs (e.g., ) modulate gonadotropin receptors.
- Selectivity : Longer alkyl linkers (e.g., 4C in ) enhance D3R selectivity, whereas rigid aromatic systems (e.g., oxazole in ) favor allosteric modulation.
Biological Activity
(1-Methyl-2-phenylpiperidin-3-yl)methanamine, also known as a derivative of piperidine, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl and phenyl group, giving it unique properties that influence its biological activity. The general structure can be represented as follows:
The biological activity of (1-Methyl-2-phenylpiperidin-3-yl)methanamine is primarily attributed to its interaction with various neurotransmitter receptors. It is believed to act as a modulator of monoamine neurotransmitters, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
Biological Activity Overview
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the context of neuropsychiatric disorders.
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects by interacting with opioid receptors, offering potential for pain management therapies.
- Antidepressant Effects : Some studies suggest that the compound may possess antidepressant-like properties, possibly through its influence on serotonin pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (1-Methyl-2-phenylpiperidin-3-yl)methanamine. Modifications to the piperidine ring or side chains can significantly alter potency and selectivity for target receptors.
Table 1: SAR Analysis of Piperidine Derivatives
| Compound | Modification | Activity | Reference |
|---|---|---|---|
| A | 3-position methylation | Increased potency | |
| B | Phenyl substitution | Enhanced receptor binding | |
| C | Fluorine addition | Improved bioavailability |
Case Studies
- Study on Pain Models : A study evaluated the analgesic effects of (1-Methyl-2-phenylpiperidin-3-yl)methanamine in rodent models. Results indicated a significant reduction in pain response compared to controls, suggesting its potential as a pain reliever.
- Antidepressant Activity : In another investigation focusing on mood disorders, this compound exhibited promising results in animal models for depression, highlighting its role in serotonin modulation.
- Neuroprotection : Preliminary studies have suggested neuroprotective properties, where the compound demonstrated ability to reduce neuronal damage in models of neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for (1-Methyl-2-phenylpiperidin-3-yl)methanamine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution of a piperidine precursor. For example:
Intermediate Preparation : Start with 2-phenylpiperidin-3-one. Introduce a methyl group via alkylation (e.g., using methyl iodide in the presence of a base like KCO) to form 1-methyl-2-phenylpiperidin-3-one.
Reductive Amination : React the ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol to yield the target amine.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Characterization :
- NMR (1H/13C) to confirm regiochemistry and purity.
- Mass Spectrometry (ESI-MS) for molecular ion validation.
- HPLC (C18 column, acetonitrile/water) to assess purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are critical when handling (1-Methyl-2-phenylpiperidin-3-yl)methanamine?
Methodological Answer: Based on structurally related amines (e.g., [1-Methylpiperidin-3-yl]methanamine):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
- Eye Exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist.
- Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent oxidation .
Q. How can researchers experimentally determine the solubility of (1-Methyl-2-phenylpiperidin-3-yl)methanamine in common solvents?
Methodological Answer: Use a shake-flask method:
Procedure : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C. Filter and quantify dissolved material via UV-Vis spectroscopy (λ = 260 nm) or gravimetric analysis.
Data Interpretation : Compare with structurally similar amines (e.g., benzenemethanamine shows higher solubility in polar aprotic solvents like DMF ).
Example Table (Hypothetical Data for Illustration):
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.5 | 25 |
| Ethanol | 12.3 | 25 |
| DMSO | 45.6 | 25 |
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor affinity vs. functional assays) for this compound be resolved?
Methodological Answer:
Assay Validation :
- In Vitro : Repeat radioligand binding assays (e.g., for dopamine/norepinephrine transporters) using standardized protocols (e.g., [3H]-nisoxetine for NET).
- In Vivo : Conduct microdialysis in rodent models to measure neurotransmitter levels post-administration.
Data Triangulation : Cross-validate with computational docking studies (e.g., AutoDock Vina) to assess binding poses vs. functional efficacy .
Q. What strategies optimize enantiomeric purity during synthesis, and how is stereochemistry confirmed?
Methodological Answer:
Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) during intermediate steps.
Analytical Techniques :
- Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration of single crystals grown from ethanol/water mixtures .
Q. How do structural modifications (e.g., N-methylation) impact the compound’s pharmacokinetic profile?
Methodological Answer:
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare half-life (t) of methylated vs. non-methylated analogs.
Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Methylation often increases logP, enhancing membrane permeability but potentially reducing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
